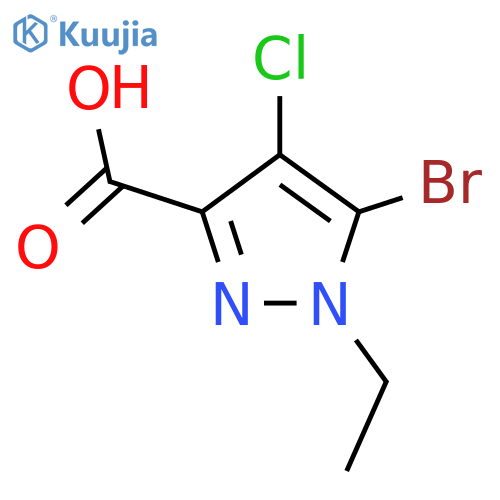

Cas no 956734-89-7 (5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid)

956734-89-7 structure

商品名:5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid

CAS番号:956734-89-7

MF:C6H6BrClN2O2

メガワット:253.481039524078

MDL:MFCD08064887

CID:5229673

5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid

-

- MDL: MFCD08064887

- インチ: 1S/C6H6BrClN2O2/c1-2-10-5(7)3(8)4(9-10)6(11)12/h2H2,1H3,(H,11,12)

- InChIKey: NIFBTXQXPJTTDU-UHFFFAOYSA-N

- ほほえんだ: C1(C(O)=O)=NN(C(Br)=C1Cl)CC

5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB347074-100 mg |

5-Bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid; . |

956734-89-7 | 100MG |

€208.80 | 2023-03-10 | ||

| Key Organics Ltd | RS-0307-20MG |

5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid |

956734-89-7 | >90% | 20mg |

£76.00 | 2023-04-18 | |

| Enamine | EN300-6759551-10.0g |

5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid |

956734-89-7 | 95% | 10g |

$5774.0 | 2023-05-30 | |

| 1PlusChem | 1P01X8MI-50mg |

5-Bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylicacid |

956734-89-7 | 95% | 50mg |

$448.00 | 2024-04-19 | |

| 1PlusChem | 1P01X8MI-5g |

5-Bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylicacid |

956734-89-7 | 95% | 5g |

$4875.00 | 2024-04-19 | |

| 1PlusChem | 1P01X8MI-100mg |

5-Bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylicacid |

956734-89-7 | 95% | 100mg |

$638.00 | 2024-04-19 | |

| 1PlusChem | 1P01X8MI-250mg |

5-Bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylicacid |

956734-89-7 | 95% | 250mg |

$885.00 | 2024-04-19 | |

| Aaron | AR01X8UU-10g |

5-Bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylicacid |

956734-89-7 | 95% | 10g |

$7965.00 | 2024-07-18 | |

| 1PlusChem | 1P01X8MI-2.5g |

5-Bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylicacid |

956734-89-7 | 95% | 2.5g |

$3314.00 | 2024-04-19 | |

| 1PlusChem | 1P01X8MI-10g |

5-Bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylicacid |

956734-89-7 | 95% | 10g |

$7199.00 | 2024-04-19 |

5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid 関連文献

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

956734-89-7 (5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid) 関連製品

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量